5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one is a natural product found in Tolypocladium extinguens with data available.
Scientific Research Applications
Structural Analysis and Medicinal Applications
- Structural Characterization : A compound structurally similar to 5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one, identified as a flavonoid, was isolated from traditional Chinese medicine and characterized for its molecular conformation. This includes the study of dihedral angles and intramolecular hydrogen bonding, highlighting its potential in medicinal chemistry (Geng et al., 2011).
Chemical Synthesis and Modification
- Synthesis Techniques : Research includes the synthesis of compounds with structural similarities, exploring various chemical pathways and reactions. This knowledge is crucial in developing synthetic methods for similar compounds (Demyttenaere et al., 2002).
Biological Activities
- Anti-Inflammatory Properties : Isoflavonoids, structurally related to the compound , were isolated from Iris germanica, demonstrating anti-inflammatory activity. This suggests potential anti-inflammatory properties for similar compounds (Atta‐ur‐ Rahman et al., 2003).
Material Science Applications
- Polymer Composites : Research into incorporating similar compounds into silica for composite materials has been conducted. This application in material science demonstrates the versatility of such compounds (Kubo et al., 2005).
Pharmaceutical Research
- Cytotoxic Effects : Similar benzopyrans have been isolated and identified for their cytotoxic effects against certain human cancer cell lines. This suggests a potential application in cancer therapy (Kiem et al., 2005).
properties
Product Name |
5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one |
---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)chromen-4-one |
InChI |
InChI=1S/C13H14O6/c1-17-6-8-10(18-2)4-11-12(13(8)16)9(15)3-7(5-14)19-11/h3-4,14,16H,5-6H2,1-2H3 |
InChI Key |
BXYJIQZTOCYBGX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C2C(=C1O)C(=O)C=C(O2)CO)OC |
synonyms |
2-hydroxymethyl-6-methoxymethyleugenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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